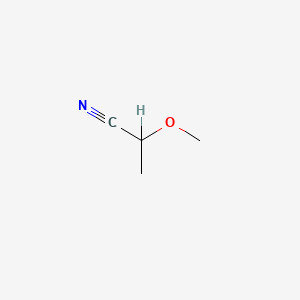

2-Methoxypropanenitrile

描述

Contextual Significance as a Versatile Organic Intermediate

2-Methoxypropanenitrile serves as a crucial and versatile intermediate in organic synthesis. Its value lies in its unique structure, which provides a reactive platform for constructing more complex molecules. The presence of the nitrile (-CN) and methoxy (B1213986) (-OCH₃) functional groups allows it to participate in a variety of chemical transformations, making it an essential building block for specialized chemicals.

The compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. For instance, it has been utilized as a key precursor in the synthesis of 2,4-diamino-5-benzylpyrimidines, a class of compounds that includes the antibacterial agent ormetoprim (B1677490). researchgate.net Its ability to be transformed into other functional groups enhances its utility as a foundational component in the development of new chemical entities.

Overview of Key Research Areas in this compound Chemistry

Research involving this compound is primarily centered on its applications in chemical synthesis and the development of biologically active molecules. Its derivatives have been investigated for potential therapeutic applications, including their use in medicinal chemistry for drug development.

The reactivity of this compound is a major focus of study. The compound readily undergoes several key types of chemical reactions:

Oxidation: The nitrile group can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to yield primary amines.

Substitution: The methoxy group can be replaced by other nucleophiles in nucleophilic substitution reactions.

These reactions make it a flexible starting material for synthesizing a wide range of other compounds. In industrial settings, it is employed in the production of specialty chemicals and materials where specific chemical transformations are required.

Historical Development and Evolution of Research Perspectives

The study of simple nitriles has a long history, but the specific focus on this compound as a valuable synthetic intermediate is a more modern development. Initially, research on such compounds was part of the broader exploration of nitrile chemistry. Over time, as the demand for complex, functionalized molecules in fields like medicine and agriculture grew, the perspective on this compound evolved. Researchers began to recognize its potential as a specialized building block rather than just a simple organic nitrile. Patents related to the synthesis of aminopropionitriles and other organic compounds highlight its role in industrial chemical processes. google.comgoogle.com Its application in the synthesis of specific therapeutic agents like ormetoprim demonstrates the shift towards its use in targeted, high-value chemical manufacturing. researchgate.net This evolution reflects a broader trend in organic chemistry: the move from general reaction discovery to the strategic use of versatile intermediates for the efficient construction of complex target molecules.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₇NO | nih.govmolbase.com |

| CAS Number | 33695-59-9 | nih.govmolbase.com |

| Molecular Weight | 85.10 g/mol | nih.govmolbase.com |

| InChIKey | SFPQDYSOPQHZAQ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(C#N)OC | nih.gov |

| Topological Polar Surface Area | 33 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

Table 2: Synthesis Methods for this compound

| Method | Reactants | Catalyst/Conditions | Key Advantages | Source |

| General Synthetic Route | Acrylonitrile (B1666552) and methanol (B129727) | Sodium methoxide (B1231860) or other alkoxides; Moderate temperature | Simple procedure, high conversion rate | |

| Catalytic Hydroalkoxylation | Acrylonitrile and methanol | Pollucite nanoparticles; Microwave-assisted | Environmentally friendly, efficient even in the presence of air/moisture | |

| KOtBu-Catalyzed Michael Addition | Acrylonitrile and methanol | Potassium tert-butoxide (KOtBu); Solvent-free, mild temperature | High selectivity and turnover numbers | |

| Industrial Scale Production | Acrylonitrile and methanol | Optimized industrial catalysts; Continuous flow reactors | Scalable, optimized for efficiency, reduced waste |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955315 | |

| Record name | 2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33695-59-9 | |

| Record name | 3-Methoxypropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033695599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxypropanenitrile and Its Derivatives

Catalytic Approaches to 2-Methoxypropanenitrile Synthesis

Catalysis offers efficient and selective pathways for the synthesis of this compound. Various catalytic systems have been explored to facilitate the formation of the C-O bond and the introduction of the nitrile functionality.

Hydroalkoxylation Reactions with Specific Catalytic Systems (e.g., pollucite nanoparticles)

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, represents a direct and atom-economical approach to the synthesis of ethers. While the application of specific catalytic systems like pollucite nanoparticles for the direct synthesis of this compound from a suitable unsaturated precursor is not extensively documented in publicly available research, the broader field of nanoparticle catalysis is an active area of investigation for C-O bond formation. Metal and metal oxide nanoparticles are known to catalyze C-H activation for the formation of C-O bonds, suggesting the potential for future development in this area. mdpi.com

Base-Catalyzed Additions (e.g., Michael Addition with KOtBu)

Base-catalyzed additions, particularly the Michael addition, are a well-established method for the formation of C-O bonds. The reaction of an alcohol with an α,β-unsaturated nitrile, such as acrylonitrile (B1666552), is a classic example. However, it is crucial to note that the regioselectivity of the Michael addition of methanol (B129727) to acrylonitrile, catalyzed by bases like potassium tert-butoxide (KOtBu) or potassium carbonate (K2CO3), overwhelmingly favors the formation of 3-methoxypropanenitrile. researchgate.netscispace.com In this reaction, the methoxide (B1231860) ion attacks the β-carbon of the acrylonitrile molecule. wikipedia.org

For the Michael addition of methanol to acrylonitrile, studies using a K2CO3/ZSM-5 catalyst have shown a 98.3 mol% conversion of acrylonitrile with 100% selectivity for 3-methoxypropanenitrile. researchgate.net While this highlights the efficiency of base-catalyzed systems, it also underscores the challenge in directing the addition to the α-carbon to form this compound via a standard Michael addition pathway. Theoretical studies on the regioselectivity of Michael additions to α,β-unsaturated carbonyl compounds confirm that addition to the β-position is generally favored. researchgate.netfiu.edu

| Catalyst System | Substrates | Product | Conversion/Selectivity |

| 10% K2CO3/ZSM-5 | Methanol, Acrylonitrile | 3-Methoxypropanenitrile | 98.3% conversion, 100% selectivity researchgate.net |

This table showcases the typical outcome of base-catalyzed Michael addition of methanol to acrylonitrile.

Synthesis via Nitrile Precursors through Nucleophilic Routes

An alternative strategy for the synthesis of this compound involves the use of nitrile precursors and subsequent nucleophilic substitution. This approach allows for the direct formation of the C-O bond at the α-position. A plausible route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. youtube.com

In this context, 2-halopropanenitrile (e.g., 2-chloropropanenitrile or 2-bromopropanenitrile) can serve as the electrophilic precursor. The reaction with a methoxide source, such as sodium methoxide, would proceed via an SN2 mechanism to yield this compound. This method offers a direct way to ensure the desired regiochemistry.

Multi-Step Synthesis of Functionalized Derivatives Utilizing this compound

This compound can serve as a building block for the synthesis of more complex and functionalized molecules, including those with intricate molecular architectures and specific stereochemistry.

Integration into Complex Molecular Architectures (e.g., 3,3-Bis(dimethylamino)-2-methoxypropanenitrile)

Enantioselective Synthesis Strategies for Chiral Derivatives

The development of enantioselective methods to produce chiral derivatives of this compound is a key area of synthetic research. Chiral α-alkoxy nitriles are valuable synthetic intermediates. General strategies for the asymmetric synthesis of chiral nitriles often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

While a specific enantioselective synthesis for a derivative of this compound is not prominently described, several methodologies for the enantioselective synthesis of related chiral molecules can be considered. For instance, the enantioselective α-alkylation of aldehydes, a reaction that can introduce a cyanoalkyl group, has been achieved through the combination of photoredox and organocatalysis, yielding products with high enantioselectivity. nih.gov Furthermore, cyanide-free catalytic processes are emerging for the enantioselective formation of chiral nitriles, utilizing both chemo- and biocatalysts. researchgate.net These approaches, which include asymmetric synthesis and kinetic resolution, could potentially be adapted for the synthesis of chiral derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of benign solvent systems and the optimization of atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic synthesis often relies on volatile and hazardous solvents, contributing to environmental pollution and safety risks. Modern approaches to synthesizing nitriles, including this compound, increasingly focus on eliminating or replacing these solvents.

Solvent-Free Synthesis: Solvent-free, or neat, reactions represent an ideal green chemistry approach by completely eliminating the solvent from the reaction medium. rsc.org These reactions are often facilitated by alternative energy sources like microwave irradiation or mechanochemistry (ball milling). rsc.orgorganic-chemistry.org For instance, the synthesis of various nitriles can be achieved under solvent-free conditions, which not only minimizes waste but can also lead to shorter reaction times and higher yields. organic-chemistry.org One notable method involves the use of sulfamic acid as an effective heterogeneous catalyst for three-component coupling reactions to produce nitrile derivatives, achieving excellent yields without any solvent. smolecule.com

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using "greener" alternatives that are less toxic, derived from renewable resources, and readily biodegradable. sigmaaldrich.com The choice of a solvent is critical, as it can constitute a significant portion of the material mass in a chemical process.

Several classes of environmentally benign solvents are applicable to nitrile synthesis:

Bio-based Solvents: Solvents derived from renewable biological sources, such as bio-ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are preferred over their petrochemical counterparts. sigmaaldrich.comwhiterose.ac.uk

Deep Eutectic Solvents (DES): These solvents, composed of a mixture of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and a sulfonic acid), can offer enhanced reaction efficiency. Their ionic nature can provide catalytic activity and improve the solubility of substrates. smolecule.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned by adjusting pressure and temperature, and it is easily removed from the product, leaving no residue. acs.org

The following table compares conventional and green solvents that could be considered for the synthesis of this compound.

| Solvent Class | Conventional Examples | Greener Alternatives | Key Advantages of Green Alternatives |

| Aprotic Dipolar | DMF, NMP, DMAc | Dimethyl Carbonate (DMC), Cyrene™ | Lower toxicity, biodegradable, derived from renewable sources. sigmaaldrich.comwhiterose.ac.uk |

| Ethers | Diethyl ether, THF, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Reduced peroxide formation, higher boiling points, derived from renewables. whiterose.ac.uk |

| Chlorinated | Dichloromethane (DCM), Chloroform | None (Phase-out recommended) | N/A |

| Hydrocarbons | Hexane, Toluene | Heptane, Cyclopentyl methyl ether (CPME) | Lower neurotoxicity and environmental persistence compared to benzene (B151609) or hexane. |

Atom Economy and Process Efficiency Considerations

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. primescholars.com

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Consider a hypothetical synthesis of this compound from 2-hydroxypropanenitrile (lactonitrile) using dimethyl sulfate (B86663) as a methylating agent in the presence of sodium hydroxide (B78521).

Reaction: C₃H₅NO (Lactonitrile) + (CH₃)₂SO₄ (Dimethyl Sulfate) + NaOH → C₄H₇NO (this compound) + CH₃SO₄Na + H₂O

Atom Economy Calculation:

Molecular Weight of this compound: 85.10 g/mol

Molecular Weight of Lactonitrile: 71.08 g/mol

Molecular Weight of Dimethyl Sulfate: 126.13 g/mol

Molecular Weight of Sodium Hydroxide: 40.00 g/mol

% Atom Economy = (85.10 / (71.08 + 126.13 + 40.00)) x 100 = (85.10 / 237.21) x 100 ≈ 35.9%

This calculation demonstrates a low atom economy, as a significant portion of the reactant atoms ends up in byproducts (sodium methyl sulfate and water) rather than the desired product. skpharmteco.com High atom economy reactions are typically addition reactions, where all reactant atoms are incorporated into the final product. Therefore, developing a catalytic addition of methanol to acrylonitrile would be a more atom-economical approach to synthesizing this compound. Process efficiency also considers factors like reaction yield, energy consumption, and the ease of product separation and purification, all of which are critical for a truly "green" process.

Industrial Scale Production Concepts for Research Applications (e.g., continuous flow reactors)

For producing research quantities of specialty chemicals like this compound, modern industrial concepts are moving away from traditional batch reactors towards more efficient and safer continuous flow systems. researchgate.net

Continuous Flow Reactors: Continuous flow chemistry involves pumping reactants through a network of tubes or microfluidic chips where the reaction occurs. mit.edu This technology offers several distinct advantages over batch processing, particularly for research and development applications. chimienouvelle.be

Key Advantages of Flow Chemistry:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is especially important when dealing with exothermic reactions or unstable intermediates, as the high surface-area-to-volume ratio allows for superior heat dissipation and precise temperature control. chimienouvelle.be

Precise Process Control: Flow reactors enable accurate control over reaction parameters such as temperature, pressure, and residence time. scispace.com This level of control leads to higher reproducibility, improved yields, and better selectivity.

Rapid Optimization: The conditions of a reaction can be changed quickly, allowing for the rapid screening of different parameters to find the optimal synthesis conditions in a much shorter timeframe than with batch reactors. researchgate.net

Seamless Scalability: Scaling up a reaction from the lab to pilot or production scale is often a major challenge in batch chemistry. In flow chemistry, production can be increased by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel). chimienouvelle.be This avoids the need for re-optimizing the process for different vessel sizes. researchgate.net

A practical example is the synthesis of cyanohydrin derivatives, which are structurally related to this compound. Research has shown that such compounds can be efficiently synthesized and protected using automated microscale continuous flow systems, which can then be directly scaled up by using a larger flow reactor under the same optimized conditions. scispace.com

| Feature | Batch Reactor | Continuous Flow Reactor |

| Reaction Scale | Milligrams to tons (requires re-optimization at each scale) | Milligrams to tons (scalable by time or numbering-up) |

| Heat Transfer | Poor; difficult to control for large volumes | Excellent; high surface-area-to-volume ratio |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small internal volumes |

| Process Control | Difficult to maintain homogeneity and precise temperature | Precise control over residence time, temperature, and mixing. chimienouvelle.be |

| Optimization Speed | Slow; requires multiple discrete experiments | Fast; automated systems can screen conditions rapidly. scispace.com |

The adoption of continuous flow technology for the synthesis of this compound and its derivatives offers a pathway to safer, more consistent, and easily scalable production for research and specialized applications.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxypropanenitrile

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This electrophilicity is the basis for the most common and synthetically useful reactions of nitriles.

Nucleophilic addition is a fundamental reaction of the nitrile group, where a nucleophile attacks the electrophilic carbon atom, breaking the pi bonds of the triple bond. wikipedia.orgmasterorganicchemistry.com This initial addition can be followed by a variety of transformations, leading to a diverse array of products. The general mechanism involves the formation of a new carbon-nucleophile bond and a negatively charged nitrogen intermediate, which is typically protonated in a subsequent step. chemguide.co.uk

One of the most significant nucleophilic addition reactions involves Grignard reagents (organomagnesium halides). The addition of a Grignard reagent to 2-methoxypropanenitrile would initially form an imine intermediate after an aqueous workup. This imine can then be either hydrolyzed to yield a ketone or reduced to form a primary amine, providing a versatile route for carbon-carbon bond formation. wikipedia.org

The nitrile functionality can also engage in nucleophilic addition reactions where it acts as the nucleophile itself, such as in the Thorpe reaction for the synthesis of enamines and ketones, though this is an intramolecular process. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product(s) after Workup |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | Primary Amine |

| Carbanion | Grignard Reagent (R-MgX) | Iminomagnesium Halide | Ketone (via hydrolysis) or Primary Amine (via reduction) |

| Water/Hydroxide (B78521) | H₂O / H⁺ or OH⁻ | Imidic Acid / Amide | Carboxylic Acid or Amide |

| Alcohol | ROH / H⁺ (Pinner Reaction) | Imidate | Ester |

The hydrolysis of nitriles is a classic transformation that converts the nitrile group into either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This reaction proceeds through the nucleophilic addition of water to the nitrile carbon. lumenlearning.comchemistrysteps.com The process can be catalyzed by either acid or base. libretexts.orgstackexchange.com

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.comchemistrysteps.com The resulting intermediate undergoes tautomerization to form an amide. chemistrysteps.com If the reaction is allowed to proceed, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comstackexchange.com

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com This process also yields an amide intermediate, which is subsequently hydrolyzed under the alkaline conditions to a carboxylate salt and ammonia (B1221849). chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

It is possible to control the hydrolysis to stop at the amide stage by using milder conditions, such as a controlled pH or specific reagents like hydrogen peroxide in an alkaline solution. stackexchange.com

Table 2: Conditions for the Hydrolysis of Nitriles

| Catalyst | Conditions | Intermediate Product | Final Product |

| Acid (e.g., H₂SO₄, HCl) | Heat under reflux with dilute acid | 2-Methoxypropanamide | 2-Methoxypropanoic acid |

| Base (e.g., NaOH) | Heat under reflux with aqueous alkali | 2-Methoxypropanamide | Sodium 2-methoxypropanoate |

The carbon-nitrogen triple bond of the nitrile group can be fully reduced to afford primary amines. chemguide.co.uk This transformation is a cornerstone of synthetic organic chemistry for preparing amines. aakash.ac.in

A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous or acidic workup to protonate the resulting amino group. chemguide.co.uklibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to primary amines. commonorganicchemistry.com

Another widely used method is catalytic hydrogenation. chemguide.co.uk This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum. chemguide.co.ukcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent(s) | Typical Solvent | Conditions | Product of this compound Reduction |

| Lithium Aluminum Hydride (LiAlH₄), then H₂O | Diethyl ether, THF | Reflux | 2-Methoxypropan-1-amine |

| Hydrogen (H₂) / Raney Nickel | Ethanol / Ammonia | High pressure, elevated temperature | 2-Methoxypropan-1-amine |

| Borane-Tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | Heat | 2-Methoxypropan-1-amine |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in this compound is an ether linkage. While generally less reactive than the nitrile functionality, it can participate in specific chemical transformations, particularly under conditions that favor the cleavage of the carbon-oxygen bond.

The methoxy group is typically a poor leaving group. For it to be displaced in a nucleophilic substitution reaction, it must first be protonated or complexed with a Lewis acid to convert it into a better leaving group (methanol). However, the conditions required for such activation (strong acids) would likely also promote the hydrolysis of the nitrile group.

While nucleophilic substitution on an sp³-hybridized carbon bearing a methoxy group is challenging, there are precedents for the displacement of methoxy groups on aromatic rings, which proceed via different mechanisms such as nucleophilic aromatic substitution. ntu.edu.sg For an aliphatic substrate like this compound, such reactions are less common and would require specific activating factors or harsh reaction conditions.

Dealkylation, the removal of the methyl group from the methoxy ether, is a more feasible transformation. This is often accomplished using strong acids, particularly Lewis acids or proton acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). The reaction mechanism involves the protonation or coordination of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., Br⁻) on the methyl group in an Sₙ2 fashion. This process would convert this compound into 2-hydroxypropanenitrile (lactonitrile).

Such dealkylation reactions are analogous to metabolic pathways where enzymes, like cytochrome P450, catalyze the oxidative dealkylation of drug molecules containing ether functionalities. nih.gov Electrochemical methods have also been developed to mimic this oxidative cleavage, providing a green alternative for dealkylation processes. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular rearrangements and cyclization reactions represent a key class of transformations in organic synthesis, allowing for the construction of cyclic molecules from acyclic precursors. For this compound, several potential, albeit hypothetical, intramolecular pathways can be envisioned.

One possibility involves the rearrangement of the methoxy group. Under specific conditions, such as the presence of a strong acid or a Lewis acid, the methoxy group could potentially migrate. However, without a suitable driving force or a more complex molecular scaffold, such a rearrangement is generally not considered a low-energy pathway for simple alkoxy nitriles.

Cyclization reactions would likely require the introduction of additional functional groups onto the this compound backbone. For instance, if a nucleophilic group were present elsewhere in the molecule, it could potentially attack the electrophilic carbon of the nitrile group, leading to the formation of a heterocyclic ring system. The feasibility and outcome of such a cyclization would be governed by factors such as ring strain in the transition state and the final product, as well as the length and flexibility of the tether connecting the nucleophile and the nitrile.

Cycloaddition Reactions and Their Synthetic Utility (e.g., [3+2]-cycloaddition)

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The nitrile group in this compound can, in principle, participate as a dipolarophile in certain cycloaddition reactions.

A notable example is the [3+2]-cycloaddition, also known as a 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the C≡N triple bond of this compound) to form a five-membered heterocyclic ring. For instance, an azide (B81097) (R-N₃) could react with this compound to yield a tetrazole derivative. Similarly, a nitrile oxide (R-CNO) could react to form an oxadiazole.

The synthetic utility of such cycloadditions involving this compound would be to introduce a five-membered heterocycle bearing a methoxy and a methyl-substituted carbon atom. This could be a valuable step in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The regioselectivity and stereoselectivity of these reactions would be of significant interest, influenced by the electronic and steric properties of both the 1,3-dipole and the nitrile.

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. Several experimental and theoretical techniques are employed to elucidate reaction pathways and identify transient intermediates.

Kinetic Isotope Effects and Stereochemical Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. wikipedia.org By replacing an atom at a specific position in this compound with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can measure the effect on the reaction rate. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking or formation but can provide information about changes in hybridization or steric environment at that position during the reaction. wikipedia.org

For any reaction involving this compound, a detailed stereochemical analysis would be crucial, especially if new stereocenters are formed. Techniques such as chiral chromatography and polarimetry could be used to determine the enantiomeric or diastereomeric excess of the products, providing insights into the stereoselectivity of the reaction mechanism.

Crossover Experiments for Intermolecular vs. Intramolecular Pathways

Crossover experiments are designed to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between two or more molecules) reaction pathways. In a hypothetical rearrangement of a derivative of this compound, one could prepare two isotopically labeled versions of the reactant. If the reaction is strictly intramolecular, no "crossover" of the isotopic labels between the two starting materials will be observed in the products. Conversely, the presence of crossover products would provide strong evidence for an intermolecular mechanism, likely involving the formation of a dissociative intermediate that can exchange with other molecules in the reaction mixture.

Spectroscopic Detection and Trapping of Transient Species

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not directly observable under normal reaction conditions. Spectroscopic techniques operating on very short timescales, such as flash photolysis coupled with transient absorption spectroscopy or time-resolved NMR spectroscopy, can be used to detect and characterize these transient species. nih.govdtic.mil

Another common strategy is the trapping of reactive intermediates. csbsju.edu This involves introducing a "trapping agent" into the reaction mixture that can react rapidly and irreversibly with the intermediate to form a stable, isolable product. The structure of this trapped product can then provide valuable information about the structure of the elusive intermediate. For example, if a radical intermediate were proposed in a reaction of this compound, a radical trap like TEMPO could be employed. csbsju.edu

Role of Frontier Molecular Orbital Theory in Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a theoretical model used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com The energy difference between the HOMO and LUMO provides an indication of the reaction's feasibility, while the relative sizes of the orbital coefficients at different atoms can be used to predict regioselectivity. youtube.com

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methoxypropanenitrile. nih.gov It provides detailed information about the chemical environment of each atom, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different sets of equivalent protons in the molecule. The integration of these signals provides a ratio of the number of protons in each environment. For instance, the methoxy (B1213986) (-OCH₃) protons would appear as a singlet, the methyl (-CH₃) protons adjacent to the chiral center as a doublet, and the single proton on the chiral center (-CH) as a quartet due to spin-spin coupling with the adjacent methyl group.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this would include separate signals for the nitrile carbon (C≡N), the chiral carbon (-CH), the methoxy carbon (-OCH₃), and the methyl carbon (-CH₃). The chemical shifts (δ) are indicative of the electronic environment of each nucleus. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR spectra, which aids in the assignment of experimental signals. core.ac.uk

Dynamic NMR studies can also be employed to investigate conformational changes or restricted rotations within the molecule, although for a small molecule like this compound, such dynamics are typically rapid on the NMR timescale at room temperature.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| -CH(CN)OCH₃ | ~3.8 - 4.2 | Quartet | Coupled to the adjacent -CH₃ protons. |

| -CH(CN)OCH₃ | ~3.4 - 3.6 | Singlet | Methoxy group protons. |

| -CH₃ CH(CN)OCH₃ | ~1.4 - 1.6 | Doublet | Coupled to the adjacent -CH proton. |

| ¹³C NMR | |||

| -C ≡N | ~118 - 122 | Singlet | Nitrile carbon. |

| -C H(CN)OCH₃ | ~65 - 70 | Singlet | Chiral carbon attached to oxygen and nitrile. |

| -OC H₃ | ~55 - 60 | Singlet | Methoxy carbon. |

| -C H₃ | ~18 - 22 | Singlet | Methyl carbon. |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization (e.g., High-Resolution Mass Spectrometry)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₄H₇NO) with high confidence.

In the context of chemical synthesis, MS is invaluable for reaction monitoring. durham.ac.uk Techniques like on-line MS can be coupled to a reaction vessel to track the consumption of reactants and the formation of this compound and any by-products in real-time. durham.ac.uk This allows for precise optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Advanced MS/MS techniques, such as tandem mass spectrometry, can be used for structural confirmation. The molecular ion of this compound is selected, subjected to collision-induced dissociation, and the resulting fragmentation pattern is analyzed. This pattern is a unique fingerprint of the molecule and helps to confirm its structure.

Targeted quantification methods like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) offer high sensitivity and selectivity for detecting and quantifying specific molecules in complex mixtures. yorku.camdpi.comnih.gov These methods would be employed in kinetic studies or to quantify trace amounts of this compound in various matrices. yorku.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound. nih.govmdpi.com Each functional group absorbs infrared radiation or scatters light (Raman) at a characteristic frequency corresponding to its vibrational modes. dummies.com

The most diagnostic feature in the IR spectrum of this compound is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the 2260-2200 cm⁻¹ region. masterorganicchemistry.com Other key absorptions include:

C-H stretching: Found in the 3000-2850 cm⁻¹ region, characteristic of the methyl and methoxy groups. docbrown.info

C-O stretching: A strong band for the ether linkage, typically observed between 1150-1060 cm⁻¹. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Raman spectroscopy provides complementary information. While the C≡N stretch is also Raman active, other vibrations, such as those of the C-C backbone, may be more prominent in the Raman spectrum. tue.nl Computational methods can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental IR and Raman bands. core.ac.uk

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260 - 2200 | Medium to Sharp |

| Alkane/Methoxy | C-H stretch | 3000 - 2850 | Strong |

| Ether | C-O stretch | 1150 - 1060 | Strong |

| Methyl | C-H bend | 1470 - 1365 | Variable |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and analyzing its concentration in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS is a powerful tool for assessing the purity of a this compound sample, capable of detecting and identifying trace contaminants. gcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. researchgate.net For this compound, reversed-phase HPLC would likely be used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). elementlabsolutions.com HPLC is valuable for analyzing reaction mixtures, determining product yield, and isolating the pure compound. Detectors such as UV-Vis or mass spectrometers can be coupled with HPLC for detection and identification of the separated components.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, single-crystal XRD analysis can provide a wealth of information, including bond lengths, bond angles, and torsional angles.

Emerging Analytical Techniques in this compound Research

Research into compounds like this compound benefits from the continuous development of new analytical techniques. Emerging methods focus on increasing sensitivity, reducing sample size, and providing more detailed information. science.gov

Micro-analytical techniques , such as lab-on-a-chip technologies, integrate multiple analytical processes onto a single microfluidic chip. longdom.org These systems allow for rapid, high-throughput analysis with minimal sample and reagent consumption, which could be applied to the synthesis screening or kinetic analysis of this compound.

Advanced computational chemistry plays an increasingly important role. The use of Density Functional Theory (DFT) and other methods allows for the accurate prediction of spectroscopic properties (NMR, IR, Raman) and molecular geometries. core.ac.ukbiointerfaceresearch.com This synergy between computational and experimental techniques provides a more robust and comprehensive characterization of the molecule.

Hyphenated techniques continue to evolve, combining the separation power of chromatography with the detection capabilities of various forms of spectroscopy. For instance, advanced GCxGC-MS (comprehensive two-dimensional gas chromatography) could be used to resolve highly complex mixtures containing this compound and its isomers or impurities.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol (B129727) |

| Water |

Computational and Theoretical Chemistry Studies of 2 Methoxypropanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the distribution of electrons and the energy of molecular orbitals, which govern a molecule's stability and chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.orgchemrxiv.org It is employed to optimize the molecular geometry and predict a variety of ground-state properties. For 2-methoxypropanenitrile, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, calculating key parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a precise structural model from which other properties, like the total energy and dipole moment, can be derived. The dipole moment is particularly important as it influences the molecule's polarity and its interactions with other polar molecules and external electric fields.

A study on the related compound 2-methoxy-4,6-diphenylnicotinonitrile utilized DFT to elucidate geometric optimization facets and molecular reactivity descriptors, showcasing the power of this method. nih.gov

Table 1: Representative DFT-Calculated Ground State Properties for this compound Note: The following data are illustrative examples of typical outputs from a DFT calculation for a molecule of this type and are not from a specific study on this compound.

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -286.5 | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment (Debye) | 3.5 D | A measure of the molecule's overall polarity arising from the asymmetrical distribution of electron density. |

| C≡N Bond Length (Å) | 1.16 Å | The distance between the carbon and nitrogen atoms of the nitrile group. |

| C-O Bond Length (Å) | 1.43 Å | The distance between the carbon and oxygen atoms of the methoxy (B1213986) group. |

| C-C-N Bond Angle (°) | 178.5° | The angle formed by the carbon-carbon-nitrogen atoms, indicating the linearity of the nitrile group. |

Ab Initio and Semiempirical Methods for Molecular Descriptors (e.g., CNDO, AM1, PM3, MNDO)

Beyond DFT, other quantum mechanical methods are used to calculate molecular descriptors, which are numerical values that encode information about a molecule's structure.

Ab Initio Methods: These methods, like Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data for parameterization. They are computationally intensive but can provide high accuracy.

Semiempirical Methods: These methods simplify the complex equations of ab initio calculations by using parameters derived from experimental data. ucsb.edu This makes them significantly faster and suitable for larger molecules. uni-muenchen.denih.gov Common semiempirical methods include:

CNDO (Complete Neglect of Differential Overlap): An early method that simplifies electron repulsion calculations but often yields only qualitative results. uomustansiriyah.edu.iq

MNDO (Modified Neglect of Diatomic Overlap): An improvement over CNDO, offering better predictions of molecular geometries and heats of formation. ucsb.edu

AM1 (Austin Model 1): A reparameterization of MNDO that improves the description of hydrogen bonds. ucsb.edunih.gov

PM3 (Parametric Method 3): A further reparameterization of AM1, widely used for its balance of speed and accuracy in predicting properties for organic molecules. ucsb.eduuomustansiriyah.edu.iq

These methods can compute a wide range of molecular descriptors for this compound, which are crucial for developing predictive models like QSAR and QSPR.

Table 2: Common Molecular Descriptors Calculable for this compound

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Atomic Charges | Distribution of electron density across the atoms. |

| Thermodynamic | Heat of Formation | The energy change when the compound is formed from its constituent elements. |

| Topological | Wiener Index | Information about molecular branching and size. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating and accepting capabilities (see next section). |

HOMO-LUMO Gap Analysis and its Correlation with Reactivity

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.comchemrxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. chemrxiv.orgsemanticscholar.org For this compound, calculating this gap provides a quantitative measure of its expected reactivity in various chemical environments.

Table 3: Frontier Molecular Orbital (FMO) Analysis of this compound (Illustrative Values)

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -9.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 10.7 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. Time-dependent density functional theory (TD-DFT) is often used to predict electronic absorption spectra (UV-Vis). nih.gov Furthermore, DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies for this compound would correspond to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group, C-O stretching of the methoxy group, and various C-H bending and stretching modes. Comparing these predicted spectra with experimental data helps validate both the computational model and the experimental structure determination. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. chemrxiv.org MD simulations are essential for studying the dynamic behavior of this compound, including its conformational flexibility and how it interacts with surrounding molecules, such as in a solvent. mdpi.com

By simulating the molecule over nanoseconds or longer, MD can reveal the preferred rotational states (conformers) around its single bonds and the energy barriers between them. This provides a detailed picture of the molecule's flexibility. Furthermore, MD simulations can model this compound in a solution, allowing for the study of intermolecular interactions like hydrogen bonds and van der Waals forces with solvent molecules. nih.gov Analysis of these simulations can yield properties like the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute, offering clear insights into the solvation shell structure. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) in Chemical Space Exploration

QSPR and QSAR are computational modeling techniques that aim to build statistical relationships between a molecule's structure and its physicochemical properties (QSPR) or biological activity (QSAR). conicet.gov.armdpi.com These models rely on the molecular descriptors calculated using the quantum chemical methods described in section 5.1.2.

In the context of this compound, a QSPR study could involve developing a mathematical model that correlates its calculated descriptors (e.g., dipole moment, molecular volume, partial charges) with an experimental property like boiling point or solubility. Similarly, if this compound were part of a larger dataset of compounds tested for a specific biological activity, a QSAR model could be developed to predict its activity based on its structural features. nih.govnih.gov These models are powerful tools in chemical and pharmaceutical research for screening large virtual libraries of compounds, prioritizing synthesis, and designing new molecules with desired properties, thereby saving significant time and resources. mdpi.commdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis and transformation of organic molecules, including α-alkoxy nitriles like this compound. These studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states, which are often difficult or impossible to determine through experimental means alone. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on the formation of closely related cyanohydrin ethers.

One of the primary areas of investigation for compounds of this class is their synthesis, often involving the addition of a cyanide source to an appropriate precursor. A key reaction for forming the related cyanohydrin ethers is the hydrocyanation of vinyl ethers. Computational studies have been instrumental in understanding the mechanism of this reaction, particularly in the context of stereocontrolled synthesis. For instance, the protonation of a vinyl ether can generate an oxocarbenium ion, which then reacts with a cyanide nucleophile. nih.gov

Theoretical models, often employing Density Functional Theory (DFT), are used to explore the geometry and stability of the intermediates and transition states in such reactions. For example, in the Brønsted acid-mediated hydrocyanation of vinyl ethers, computational models can elucidate the interaction between the catalyst and the oxocarbenium ion intermediate, providing a basis for understanding the stereochemical outcome of the reaction. nih.gov

The table below illustrates the typical types of energetic data that are calculated in computational studies of reaction pathways, using hypothetical values for a generic cyanohydrin ether formation to demonstrate the concepts.

Table 1: Hypothetical Calculated Energies for a Reaction Pathway in Cyanohydrin Ether Synthesis This table is illustrative and does not represent experimental data for this compound.

| Step | Reactants | Intermediate/Transition State | Product | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|---|

| 1 | Vinyl Ether + H⁺ | Oxocarbenium Ion | - | +5.2 | +4.8 |

| 2 | Oxocarbenium Ion + CN⁻ | [TS]²⁻ | Cyanohydrin Ether | +15.7 (Activation) | +16.5 (Activation) |

In more complex systems, such as those involving catalysis, computational studies can help to unravel the catalytic cycle. For the formation of cyanohydrins, theoretical investigations have explored the role of catalysts, such as cyclic dipeptides, in facilitating the reaction. nih.gov These studies often involve the optimization of the geometries of reactants, products, intermediates, and transition states at a specified level of theory, for instance, using DFT with a basis set like 6-31G(d). nih.gov

The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. The calculated vibrational frequencies are used to confirm the nature of the stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate at the transition state.

Further detailed analysis can involve Natural Bond Orbital (NBO) analysis to understand the electronic structure and charge distribution in the transition state, and Quantum Theory of Atoms in Molecules (QTAIM) to characterize the bonding. These computational approaches provide a molecular-level understanding of the reaction mechanism, which is essential for the rational design of new synthetic routes and catalysts for the production of compounds like this compound.

Applications of 2 Methoxypropanenitrile in Specialized Chemical Synthesis

Strategic Building Block in Organic Synthesis for Complex Molecules

In the field of organic synthesis, the efficiency and novelty of a synthetic route are highly dependent on the availability and diversity of chemical building blocks. chemicalbook.com These are relatively simple molecules that can be strategically assembled to construct more complex molecular architectures. chemicalbook.com 2-Methoxypropanenitrile, with its specific arrangement of functional groups, can be categorized as such a building block.

The nitrile group is a valuable functional handle in organic chemistry, capable of being converted into various other functionalities such as amines, carboxylic acids, and ketones. The adjacent methoxy (B1213986) group can influence the reactivity of the alpha-carbon and may play a role in directing the stereochemistry of certain reactions, making it a potentially valuable component in the synthesis of complex, stereochemically rich target molecules. unodc.org The general strategy of retrosynthetic analysis involves deconstructing a complex target molecule into simpler, readily available precursors, and the commercial availability of compounds like this compound is a key factor in designing viable and efficient synthetic pathways. chemicalbook.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33695-59-9 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Boiling Point | 120.6°C at 760 mmHg |

| Density | 0.898g/cm³ |

| Synonyms | Propanenitrile, 2-methoxy- |

The data in this table is compiled from various chemical supplier databases.

Precursor in the Synthesis of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). wikipedia.org The quality and purity of these intermediates are critical as they directly impact the safety and efficacy of the final drug product. wikipedia.org Nitrile-containing compounds are significant in drug discovery and development, with the nitrile group being a key component in a number of approved pharmaceuticals.

While specific examples of this compound being a direct precursor in the synthesis of a commercial drug are not widely documented, its structural relative, 2-Methoxy-2-methylpropanenitrile, is noted for its use as an intermediate in the synthesis of pharmaceuticals. This suggests that the methoxy-nitrile scaffold is of interest to medicinal chemists. The reactivity of the nitrile group allows for its incorporation into larger, more complex heterocyclic structures that are common in modern APIs.

Intermediate in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies on chemical intermediates for the synthesis of active ingredients used in pesticides, herbicides, and fungicides. chemscene.comchemicalbook.com These intermediates are essential for building the complex molecular structures that provide targeted biological activity against pests and weeds while minimizing harm to crops and the environment. actylis.com

The utility of nitrile-containing compounds in this sector is well-established. For instance, the related compound 2-Methoxy-2-methylpropanenitrile is utilized in the production of agricultural chemicals. The introduction of a methoxy group alongside the nitrile can influence the molecule's polarity, solubility, and metabolic stability, which are all important factors in the design of effective agrochemicals. Although direct synthetic routes for specific agrochemicals using this compound are not prominently featured in available literature, its potential as a versatile intermediate is recognized.

Role in the Production of Specialty Chemicals and Advanced Materials

Specialty chemicals are a category of products known for their performance or function, rather than their composition, and are used in a wide array of industries. This can include everything from polymers and adhesives to electronic chemicals and coatings. Nitrile functional groups are used in the synthesis of various specialty polymers and materials due to their unique reactivity and electronic properties.

The potential for this compound in this area lies in its ability to be incorporated into polymer backbones or to be used as a precursor for monomers. The presence of the methoxy group could impart specific properties, such as altered solubility or thermal stability, to the resulting materials. While this remains a prospective application, the fundamental chemistry of nitriles supports their role in the creation of novel and advanced materials.

Applications in Dye-Sensitized Solar Cells (DSSCs) as a Solvent Component

Nitrile-based solvents, such as acetonitrile (B52724), are commonly used in DSSC electrolytes due to their high dielectric constant and low viscosity, which facilitate ion transport. researchgate.net Research into alternative solvents and co-solvents is ongoing to improve the long-term stability and efficiency of DSSCs. A closely related isomer, 3-methoxypropionitrile (B90507), has been investigated as a co-solvent in gel-state DSSCs to enhance their stability. chemnet.com The study found that while the addition of 3-methoxypropionitrile could decrease the electrolyte's conductivity due to increased viscosity, it significantly improved the thermal stability of the gel electrolyte. chemnet.com This research on a related compound suggests that this compound could also be explored for its potential to modulate the properties of DSSC electrolytes, although specific studies on this particular isomer are not yet prevalent.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 33695-59-9 |

| 2-Methoxy-2-methylpropanenitrile | 76474-09-4 |

| 3-Methoxypropionitrile | 110-67-8 |

Environmental Fate and Degradation Pathways of 2 Methoxypropanenitrile

Abiotic Transformation Processes

Abiotic transformation encompasses the degradation of a chemical compound through non-biological processes. For 2-Methoxypropanenitrile, this would primarily involve photodegradation, hydrolysis, and oxidation.

Photodegradation Mechanisms

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Generally, for aliphatic nitriles, this process can involve the breaking of carbon-carbon or carbon-cyanide bonds. However, no specific studies on the photodegradation mechanisms of this compound, including its absorption spectrum, quantum yield, and the identity of its photoproducts, were found.

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids and ammonia (B1221849). This process can be catalyzed by acids or bases. vedantu.comquirkyscience.com The presence of the methoxy (B1213986) group in this compound could influence the rate of hydrolysis due to electronic effects. However, specific kinetic data and detailed hydrolytic degradation pathways for this compound are not documented in the reviewed literature.

Oxidation and Other Chemical Transformations

Oxidation in the environment can be initiated by reactive species such as hydroxyl radicals (•OH). For aliphatic nitriles, oxidation can lead to the formation of various oxygenated products. organic-chemistry.orgacs.org The methoxy group in this compound might also be susceptible to oxidative cleavage. Despite the general understanding of such reactions, specific research detailing the oxidation products and transformation pathways of this compound in environmental systems is absent.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental removal of many organic pollutants.

Microbial Metabolism and Biodegradation Pathways

Microorganisms, particularly bacteria, are known to utilize nitriles as carbon and/or nitrogen sources. The biodegradation of nitriles can proceed through two main enzymatic pathways: the nitrilase pathway, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia, and the nitrile hydratase/amidase pathway, which involves a two-step conversion through an amide intermediate. nih.govresearchgate.net While numerous studies have isolated and characterized nitrile-degrading microorganisms for other compounds, no specific research was found that identifies microbial strains capable of degrading this compound or elucidates its specific metabolic pathways in microorganisms.

Enzymatic Degradation Studies

Enzymes such as nitrilases, nitrile hydratases, and amidases are key to the biodegradation of nitriles. nih.gov Research in this area often focuses on the substrate specificity and catalytic mechanisms of these enzymes. While there is a broad body of literature on the enzymatic degradation of various nitriles, a search for studies specifically investigating the enzymatic degradation of this compound yielded no results. Therefore, information regarding the specific enzymes that can act on this compound, their efficiency, and the resulting degradation products is not available.

Insufficient Data to Generate Article on the Environmental Fate and Degradation of this compound

Following a comprehensive series of targeted searches for experimental and computational data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough, informative, and scientifically accurate article on the environmental fate and degradation pathways of this compound as per the requested detailed outline.

Extensive searches were conducted to find data related to the environmental distribution, transport phenomena, persistence, and degradation of this compound. These searches included queries for volatilization and atmospheric transport, migration in aquatic systems and soil, and persistence assessments in various environmental compartments. Furthermore, efforts were made to locate computational environmental fate modeling studies, including any potential results from platforms such as the OASIS CATALOGIC.

The search results yielded no specific experimental studies or peer-reviewed articles detailing the environmental behavior of this compound. Additionally, no pre-computed reports or database entries from Quantitative Structure-Activity Relationship (QSAR) models like the EPA's EPI Suite or the OASIS CATALOGIC platform were found for this specific chemical compound.

While some basic physicochemical properties for isomeric or related compounds were located, this information is not sufficient to extrapolate and generate a scientifically rigorous article that adheres to the strict and detailed outline provided in the user's instructions. Constructing the article without specific data would require speculation and the introduction of information that falls outside the explicit scope of the requested sections, which would violate the core requirements of the prompt.

Therefore, due to the lack of available scientific data on the environmental fate and degradation pathways of this compound, it is not possible to fulfill the request at this time.

Future Research Directions and Unaddressed Challenges

Development of Highly Selective and Sustainable Synthetic Routes

The pursuit of green and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-methoxypropanenitrile, future research will likely pivot towards the development of highly selective and sustainable synthetic routes that minimize environmental impact and maximize efficiency.

Current synthetic approaches to α-alkoxy nitriles often rely on traditional methods that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of catalytic systems that offer high chemo-, regio-, and enantioselectivity. A promising avenue lies in the exploration of biocatalysis, leveraging enzymes such as aldoxime dehydratases for the cyanide-free synthesis of nitriles from readily available aldoximes. nih.gov This enzymatic approach, conducted in aqueous media, presents a significantly more sustainable alternative to conventional methods. nih.gov

Furthermore, the development of heterogeneous catalysts, such as cobalt nanoparticles supported on N-doped carbon, for the α-alkylation of nitriles with alcohols, offers a pathway to reusable and efficient catalytic systems. rsc.org The application of manganese catalysis for the sustainable alkylation of nitriles with alcohols, where water is the only byproduct, is another area ripe for exploration in the context of this compound synthesis. nih.govacs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Research Challenges |

| Biocatalytic Dehydration of Aldoximes | Cyanide-free, aqueous media, high enantioselectivity. nih.gov | Substrate specificity of enzymes, optimization of reaction conditions for industrial scale-up. |

| Heterogeneous Catalysis (e.g., Co-nanoparticles) | Catalyst reusability, high yields. rsc.org | Catalyst deactivation, selectivity in complex substrates. |

| Homogeneous Catalysis (e.g., Mn-based) | High chemoselectivity, use of abundant metals. nih.govacs.org | Catalyst separation from the product, ligand design for optimal activity. |

Deeper Mechanistic Understanding of Complex this compound Reactivity

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for its effective utilization in synthesis. While the general reactivity of nitriles is well-documented, the interplay between the methoxy (B1213986) and nitrile functionalities in this compound presents opportunities for nuanced mechanistic investigations.

Future research should focus on elucidating the mechanisms of key reactions, such as hydrolysis, reactions with organometallic reagents, and cycloadditions. For instance, detailed kinetic studies of the acid-catalyzed hydrolysis of related compounds have revealed A-2 mechanisms involving a rapid protonation followed by a rate-determining nucleophilic attack of water. nih.govhilarispublisher.com Similar in-depth studies on this compound would provide valuable insights into its stability and degradation pathways.

The reaction of nitriles with organometallic reagents like Grignard reagents is a fundamental transformation. libretexts.org A detailed mechanistic investigation of this reaction with this compound would clarify the role of the α-methoxy group in influencing the reaction pathway and the formation of potential side products.

Exploration of Novel Chemical Transformations and Derivatives

The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an electrophilic carbon in the nitrile group, makes it a versatile building block for the synthesis of a wide array of novel chemical entities. arkat-usa.org Future research should be directed towards exploring new chemical transformations and synthesizing derivatives with unique properties and potential applications.

One promising area is the use of 2-amino-2-alkyl(aryl)propanenitriles, which are structurally related to this compound, as precursors for the synthesis of various five-membered heterocycles, including imidazoles and oxazoles. arkat-usa.org Similar strategies could be applied to this compound to access novel heterocyclic systems. The synthesis of novel heterocyclic malononitrile (B47326) derivatives from related starting materials has also been reported, suggesting another avenue for the derivatization of this compound. tsijournals.com

Furthermore, the development of phthalonitrile (B49051) derivatives for various applications, such as in the creation of phthalocyanines, indicates the potential for transforming the nitrile group of this compound into more complex functional systems. researchgate.net

Integration of Advanced Analytical and Computational Tools for Comprehensive Characterization

A comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives necessitates the integration of advanced analytical and computational techniques.

Advanced Analytical Techniques:

Future characterization efforts should employ a suite of modern analytical methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques, will be instrumental in unambiguously determining the structure of new derivatives and in studying reaction kinetics and mechanisms. nih.gov The use of NMR for the analysis of related compounds like 2-methoxypropane (B122115) provides a foundational understanding of the expected spectral features. docbrown.info

Mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI), will be crucial for identifying reaction intermediates and characterizing the fragmentation patterns of this compound and its derivatives. nist.gov The fragmentation patterns of related molecules like 2-methoxypropane can offer initial insights into what might be expected. docbrown.info

Computational Chemistry:

Computational chemistry will play a pivotal role in complementing experimental studies. Density Functional Theory (DFT) and other high-level computational methods can be employed to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of this compound. rsc.org While no specific computational studies on this compound were found, research on related nitrile-containing compounds demonstrates the power of these tools in elucidating reaction pathways. rsc.org

Table 2: Advanced Tools for the Characterization of this compound

| Technique | Application | Expected Insights |

| 2D NMR Spectroscopy | Structural elucidation of derivatives, mechanistic studies. nih.gov | Connectivity of atoms, stereochemistry, identification of reaction intermediates. |

| High-Resolution Mass Spectrometry | Molecular weight determination, fragmentation analysis. nist.gov | Confirmation of molecular formula, structural information from fragmentation patterns. |

| Density Functional Theory (DFT) | Mechanistic investigation, prediction of reactivity. rsc.org | Reaction energy profiles, transition state geometries, electronic properties. |

Design of Next-Generation Materials Utilizing this compound Motifs

The unique combination of a polar nitrile group and a flexible methoxy group in this compound makes it an intriguing candidate for incorporation into advanced materials. Future research should explore the potential of this compound as a monomer or a functional additive in the design of next-generation polymers and functional materials.

The use of propenonitrile (acrylonitrile) as a monomer in the production of various polymers, including acrylic fibers and nitrile butadiene rubber (NBR), is well-established. essentialchemicalindustry.org This provides a strong precedent for investigating the polymerization of vinyl-functionalized derivatives of this compound. The incorporation of the methoxy group could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or chemical resistance.